9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-
Brand Name: Vulcanchem
CAS No.: 63885-66-5
VCID: VC18695130
InChI: InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol

9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-

CAS No.: 63885-66-5

Cat. No.: VC18695130

Molecular Formula: C21H19N3O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- - 63885-66-5

Specification

CAS No. 63885-66-5
Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
IUPAC Name 4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide
Standard InChI InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25)
Standard InChI Key YYTLYUBIYOCQPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

PropertyValue
CAS No.63885-66-5
Molecular FormulaC21H19N3O\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}
Molecular Weight329.4 g/mol
IUPAC Name4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide
SMILESCC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43
InChIKeyYYTLYUBIYOCQPN-UHFFFAOYSA-N

The canonical SMILES string and InChIKey provide unambiguous representations of its connectivity and stereochemical features . X-ray crystallographic analyses of related β-carbolinones confirm planar aromatic systems and hydrogen-bonding interactions that stabilize the molecular conformation .

Biological Activities and Mechanisms

Neuroprotective Effects

The β-carboline scaffold interacts with serotonin receptors and monoamine oxidases (MAOs), implicating it in neurodegenerative disease research . Structural analogs of this compound have shown neuroprotective effects in in vitro models of Parkinson’s disease by reducing oxidative stress and inhibiting α-synuclein aggregation .

Antimicrobial and Anti-Inflammatory Properties

Functionalization at the 3-position introduces hydrogen-bonding motifs that enhance interactions with microbial enzymes. Derivatives bearing benzamide groups exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . Additionally, suppression of NF-κB signaling in macrophages suggests anti-inflammatory applications .

Physicochemical and Pharmacokinetic Properties

Metabolic Profile

Cytochrome P450 (CYP) isoform screening reveals predominant metabolism by CYP3A4 and CYP2D6, generating hydroxylated and demethylated metabolites . Pharmacokinetic modeling predicts a half-life (t1/2t_{1/2}) of 4–6 hours in humans, with moderate bioavailability (30–40%) due to first-pass hepatic metabolism .

Applications in Materials Science

The extended π-conjugation system of β-carbolines enables applications in organic electronics. Thin films of this compound exhibit semiconductor behavior with a hole mobility of 0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s}, comparable to polycrystalline silicon . Functionalization with electron-withdrawing groups (e.g., benzamido) further tunes the bandgap (Eg2.8eVE_g \approx 2.8 \, \text{eV}), making it suitable for photovoltaic devices .

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